3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, ethanesulfonic acid, and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions. The benzothiazole moiety is then introduced through a condensation reaction with an appropriate thioamide. The final step involves the sulfonation of the ethanesulfonic acid group, which can be carried out using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methyl-2-(3-methylbutyl)-oxazolidine: A related oxazolidine compound with applications in moisture scavenging and urethane coatings.
3-Benzyl-1,3-oxazolidine: Another oxazolidine derivative used in organic synthesis.
Uniqueness
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
97135-96-1 |
---|---|
Molecular Formula |
C17H18N2O5S3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C17H18N2O5S3/c1-3-18-12-6-4-5-7-13(12)26-14(18)10-11(2)15-16(20)19(17(25)24-15)8-9-27(21,22)23/h4-7,10H,3,8-9H2,1-2H3,(H,21,22,23)/b14-10-,15-11- |
InChI Key |
GQKDIKJHNAKJRT-HYQBVQLESA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C/3\C(=O)N(C(=S)O3)CCS(=O)(=O)O)\C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)O3)CCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.